
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone
Overview
Description
“4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds is established by NMR and MS analysis . These compounds contain a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds are complex and involve multiple steps . The exact reactions would depend on the specific synthesis process used.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds can be determined using various techniques. For example, the yield, melting point, and IR spectrum of a similar compound, “4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f)”, were reported .Scientific Research Applications
Synthesis and Organic Chemistry Applications
- Innovative Synthesis Methods: The rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with o-quinone methides generated from 2-hydroxybenzyl alcohols for synthesizing substituted benzopyrans demonstrates a novel methodology in organic synthesis (Yadagiri et al., 2018). This process is significant for constructing polyheteroaromatic compounds efficiently.
- Cleavage Techniques: p-Methoxybenzyl ethers' transfer from alcohols to sulfonamides, facilitated by catalytic trifluoromethanesulfonic acid, introduces a new approach for protecting group removal (Hinklin & Kiessling, 2002). This method offers high yields with minimal purification, enhancing synthetic efficiency.
- Antimicrobial Compounds Synthesis: The creation of sulfonamide derivatives from 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their reactivity towards various nucleophiles have contributed to the development of new antimicrobial agents (Mohamed, 2007). These compounds have shown significant antibacterial activities against common pathogens, indicating their potential in medicinal chemistry.
Biomedical and Material Science Applications
- Biological Activity and DNA Interaction: Schiff base compounds containing 1,2,4-triazole and pyrazole rings, synthesized for their antioxidant and α-glucosidase inhibitory activities, have shown potential biological applications (Pillai et al., 2019). Additionally, these compounds demonstrate interaction with Salmon sperm DNA, suggesting their utility in bioactive material studies and therapeutic agent development.
- Fuel Cell Applications: The development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, featuring a new sulfonated side-chain grafting unit, has been explored for proton exchange membrane fuel cells (Kim, Robertson, & Guiver, 2008). These materials exhibit high proton conductivity, highlighting their significance in advancing fuel cell technology.
Safety and Hazards
Future Directions
The future directions for research on “4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone” and similar compounds could include further optimization of the synthesis process, more detailed studies on their mechanism of action, and comprehensive safety evaluations. The goal would be to develop more effective and potent anticancer agents .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazole benzoic acid hybrids, have shown inhibitory activities against cancer cell lines .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding could potentially lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is crucial for maintaining cellular homeostasis.
Result of Action
Similar compounds have shown cytotoxic effects towards cancer cells, with some demonstrating very weak cytotoxic effects towards normal cells . This suggests that these compounds could potentially be used in the treatment of cancer with minimal impact on healthy cells.
properties
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-9-4-2-8(3-5-9)6-17(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPBNPFYJAIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332591 | |
| Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxybenzyl 1H-1,2,4-triazol-3-yl sulfone | |
CAS RN |
339105-73-6 | |
| Record name | 5-[(4-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2953490.png)

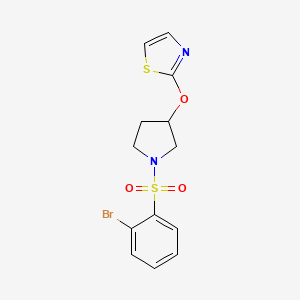
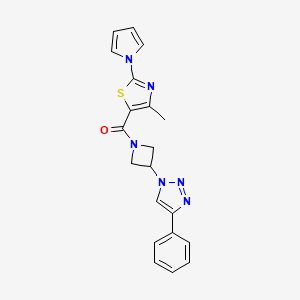

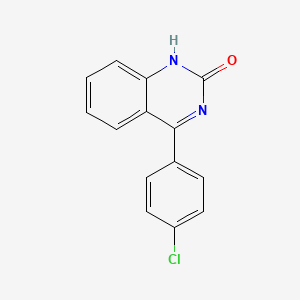
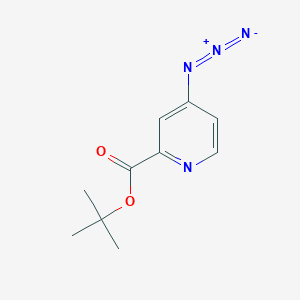
![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2953502.png)


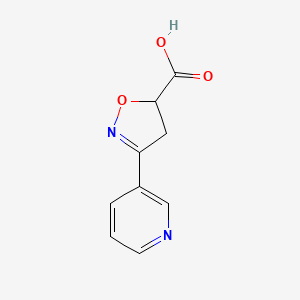
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2953507.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2953510.png)